molecular formula C23H21ClN4O4 B2984761 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide CAS No. 941939-19-1

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide

Cat. No. B2984761
M. Wt: 452.9
InChI Key: BDHUJTNMQSSHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide” is a chemical substance with the CAS No. 941939-19-112. It has a molecular formula of C23H21ClN4O4 and a molecular weight of 452.92.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound could not be retrieved from the available sources.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources.


Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) investigated pyrazole-acetamide derivatives, similar in structure to the chemical . The research focused on synthesizing coordination complexes with cobalt and copper ions, revealing significant antioxidant activities. This suggests potential applications in developing antioxidant agents using similar chemical structures (Chkirate et al., 2019).

Nonlinear Optical Properties

Castro et al. (2017) conducted theoretical investigations into the nonlinear optical properties of organic crystals, including a compound structurally related to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide. These studies suggest potential applications in photonic devices like optical switches and modulators due to their promising optical behaviors (Castro et al., 2017).

Crystal Structure Analysis

Narayana et al. (2016) explored the crystal structures of several acetamides, including compounds with structural similarities to the chemical . Their findings on molecular conformations and hydrogen bonding patterns could be significant for understanding the properties of similar compounds in pharmaceutical and materials science applications (Narayana et al., 2016).

Potential in Antimicrobial Agents

Aly et al. (2011) synthesized various heterocyclic compounds starting from 4-acetamide pyrazolone, which shares structural elements with the chemical of interest. Their research revealed significant biological activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Aly et al., 2011).

Ligand-Protein Interactions and Solar Cell Applications

Mary et al. (2020) synthesized and analyzed benzothiazolinone acetamide analogs, which bear resemblance to the chemical . They examined their ligand-protein interactions and modeled their photovoltaic efficiency, suggesting applications in dye-sensitized solar cells and as potential candidates for pharmaceutical development (Mary et al., 2020).

Anti-Inflammatory Activity

Sunder and Maleraju (2013) investigated N-(3-chloro-4-fluorophenyl) acetamide derivatives with structural similarities for their anti-inflammatory properties. Their findings indicate potential therapeutic applications for similar compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources.


Future Directions

The future directions or potential applications for this compound are not mentioned in the available sources.


properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-31-20-8-3-15(11-21(20)32-2)13-25-22(29)14-27-9-10-28-19(23(27)30)12-18(26-28)16-4-6-17(24)7-5-16/h3-12H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUJTNMQSSHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.